4,6-Dichloropyrimidine-5-carbonitrile (CAS: 5305-45-3) is a highly electrophilic, trifunctional heterocyclic building block widely procured for the synthesis of complex pharmaceutical intermediates, particularly kinase inhibitors and targeted protein degraders[1]. Structurally, it features two reactive chlorine leaving groups at the C4 and C6 positions, which are strongly activated for nucleophilic aromatic substitution (SNAr) by the adjacent electron-withdrawing carbonitrile group at C5. This specific substitution pattern allows for highly controlled, sequential functionalization under mild conditions, followed by intramolecular cyclization to form fused bicyclic systems such as pyrazolo[3,4-d]pyrimidines and pyrrolo[2,3-d]pyrimidines [2]. Its established scalability and stability make it a preferred starting material in multikilogram commercial manufacturing routes [1].
Substituting 4,6-dichloropyrimidine-5-carbonitrile with generic analogs leads to process failures in both reactivity and downstream utility. The most common in-class analog, 4,6-dichloropyrimidine, lacks the strongly electron-withdrawing 5-cyano group, resulting in significantly lower SNAr reactivity that requires harsh heating or strong bases, and it completely lacks the ortho-electrophilic handle required for direct cyclization into 5,6-fused heterocycles [1]. Conversely, using 2,4,6-trichloropyrimidine introduces a third competitive electrophilic site at C2, destroying regioselectivity during amination and creating complex product mixtures that require costly chromatographic separation. Furthermore, the direct precursor, 4,6-dihydroxypyrimidine-5-carbonitrile, is entirely unreactive toward SNAr without prior hazardous halogenation steps. Therefore, for processes requiring mild, sequential di-substitution and subsequent ring closure, the 5-carbonitrile-4,6-dichloro form is strictly non-interchangeable [2].
The presence of the 5-carbonitrile group drastically lowers the activation energy required for nucleophilic displacement at the C4 and C6 positions. While standard 4,6-dichloropyrimidine often requires elevated temperatures (100–130 °C) or strong bases to achieve full conversion with amine nucleophiles, 4,6-dichloropyrimidine-5-carbonitrile undergoes the first SNAr displacement at mild ambient conditions (20–30 °C)[1]. The second displacement can subsequently be triggered at moderate temperatures (60–80 °C). This distinct thermodynamic step allows for the sequential installation of two different nucleophiles with near-perfect chemoselectivity, avoiding the formation of symmetric bis-adducts [2].
| Evidence Dimension | First SNAr Reaction Temperature |
| Target Compound Data | 20–30 °C for initial amine displacement |
| Comparator Or Baseline | 4,6-Dichloropyrimidine (requires 100–130 °C) |
| Quantified Difference | ~70–100 °C reduction in reaction temperature |
| Conditions | Amine nucleophile in alcoholic or polar aprotic solvent (e.g., iPrOH, DMF) |
Lower reaction temperatures prevent thermal degradation of sensitive nucleophiles and eliminate the need for specialized high-temperature reactor equipment during scale-up.
In the synthesis of ATP-competitive kinase inhibitors, a fused bicyclic core (e.g., pyrazolo[3,4-d]pyrimidine) is frequently required. 4,6-Dichloropyrimidine-5-carbonitrile provides the essential C5 nitrile group, which, following an initial SNAr at C4 with a hydrazine or amine derivative, undergoes direct intramolecular cyclization[2]. A comparator like 4,6-dichloropyrimidine completely lacks this ortho-electrophilic handle, meaning it cannot form these 5,6-fused systems directly and requires multiple additional functionalization steps (e.g., formylation, oxidation) to install a cyclization handle [1].
| Evidence Dimension | Capability to form pyrazolo[3,4-d]pyrimidines via direct cyclization |
| Target Compound Data | Direct 1-step cyclization enabled by the 5-CN group |
| Comparator Or Baseline | 4,6-Dichloropyrimidine (0% direct yield; requires multi-step functionalization) |
| Quantified Difference | Complete qualitative advantage (1-step vs multi-step) |
| Conditions | Reaction with hydrazine derivatives followed by acid-catalyzed or thermal cyclization |
Procuring the 5-carbonitrile derivative shaves 2-3 synthetic steps off the manufacturing route for bicyclic kinase inhibitors, drastically reducing raw material costs and cycle times.
For industrial procurement, the availability of a robust, scalable synthetic route is critical. 4,6-Dichloropyrimidine-5-carbonitrile is synthesized via a highly optimized, scalable process from 4,6-dihydroxypyrimidine using POCl3 and DIPEA in acetonitrile [1]. Process research has demonstrated that the intermediate oxime and the final target are stable under normal storage conditions, avoiding the hazardous thermal profiles associated with other highly functionalized pyrimidines. This optimized process allows for multikilogram-scale production with high purity (≥97%), making it a reliable commercial starting material for clinical campaigns [1].
| Evidence Dimension | Scalable Yield and Purity |
| Target Compound Data | Multikilogram scale, ≥97% purity |
| Comparator Or Baseline | Unoptimized laboratory routes (often suffer from low yields or hazardous isolation steps) |
| Quantified Difference | Validated for commercial multikilogram supply without tedious chromatographic purification |
| Conditions | POCl3/DIPEA in ACN at 80–85 °C |
Buyers can confidently integrate this compound into clinical-phase manufacturing routes knowing that commercial-scale supply chains and safe process protocols are already established.
Because the 5-carbonitrile group enables direct intramolecular cyclization following SNAr, this compound is a highly efficient starting material for manufacturing pyrazolo[3,4-d]pyrimidine and pyrrolo[2,3-d]pyrimidine scaffolds, which are ubiquitous in ATP-competitive kinase inhibitors[1].
The ability to sequentially substitute the C4 and C6 chlorines under mild, differentiated temperature conditions allows for the precise attachment of a target-binding ligand (e.g., for BCL6) and an E3 ligase recruiting linker, making it a highly efficient hub for PROTAC synthesis[2].
The scalable, multikilogram processability of 4,6-dichloropyrimidine-5-carbonitrile makes it highly suitable for the industrial production of complex agrochemicals, where cost-effective, high-yield intermediate steps are mandatory for commercial viability [3].
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